22,23-Di-epi-micrandilactoneJ
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Overview
Description
22,23-Di-epi-micrandilactoneJ is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of micrandilactone, which is a type of natural product isolated from certain plant species. The “di-epi” prefix indicates the presence of two epimeric centers at positions 22 and 23, which significantly influence the compound’s stereochemistry and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 22,23-Di-epi-micrandilactoneJ typically involves multiple steps, including the formation of key intermediates and the introduction of specific functional groups. The synthetic route often starts with a precursor molecule that undergoes a series of reactions such as oxidation, reduction, and cyclization to form the desired product. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
22,23-Di-epi-micrandilactoneJ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
22,23-Di-epi-micrandilactoneJ has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 22,23-Di-epi-micrandilactoneJ involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 22,23-Di-epi-micrandilactoneJ include other micrandilactone derivatives and structurally related natural products. Examples include:
- Micrandilactone A
- Micrandilactone B
- Micrandilactone C
Uniqueness
What sets this compound apart from these similar compounds is its unique stereochemistry at positions 22 and 23. This distinct configuration can lead to different biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H42O9 |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
(1S,3R,7R,10S,13R,14S,15S,17R,18R)-1,14,15-trihydroxy-17-[(1R,2S)-1-hydroxy-1-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,18-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one |
InChI |
InChI=1S/C29H42O9/c1-14-10-17(36-24(14)33)23(32)15(2)16-11-20(30)29(35)19-7-6-18-25(3,4)37-21-12-22(31)38-28(18,21)13-27(19,34)9-8-26(16,29)5/h10,15-21,23,30,32,34-35H,6-9,11-13H2,1-5H3/t15-,16+,17+,18-,19+,20-,21+,23+,26+,27-,28+,29+/m0/s1 |
InChI Key |
LGYLRQGGJPTPQG-ZZOPXLESSA-N |
Isomeric SMILES |
CC1=C[C@@H](OC1=O)[C@@H]([C@@H](C)[C@H]2C[C@@H]([C@]3([C@@]2(CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)O)O)O |
Canonical SMILES |
CC1=CC(OC1=O)C(C(C)C2CC(C3(C2(CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)O)O)O |
Origin of Product |
United States |
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